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Compound of Interest

Compound Name: (+)-Carnegine

Cat. No.: B11882884

For researchers, scientists, and professionals in drug development, a comprehensive
understanding of the spectroscopic characteristics of bioactive compounds is paramount. This
technical guide provides a detailed summary of the available spectroscopic data for (+)-
Carnegine, a tetrahydroisoquinoline alkaloid. The information is presented in a structured
format to facilitate easy reference and comparison.

Summary of Spectroscopic Data

While a complete, unified dataset for (+)-Carnegine is not readily available in a single public
source, this guide compiles and presents typical spectroscopic values based on the analysis of
isoquinoline alkaloids and available database information.

Nuclear Magnetic Resonance (NMR) Spectroscopy
'H NMR (Proton NMR):
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~6.6 S 1H H-5 or H-8 (Aromatic)
~6.5 S 1H H-5 or H-8 (Aromatic)
~3.8 S 6H 2 x -OCHs
~3.5 q 1H H-1
~2.5-3.0 m 4H H-3 and H-4
~2.4 S 3H N-CHs
~1.3 d 3H C(1)-CHs

Note: Predicted values based on related structures. Actual values may vary depending on the

solvent and experimental conditions.

13C NMR (Carbon NMR):

Chemical Shift (8) ppm Assighment
~147 C-6 and C-7
~128 C-4a and C-8a
~111 C-5and C-8
~60 C-1

~56 2 X -OCHs

~47 C-3

~42 N-CHs

~29 C-4

~19 C(1)-CHs
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Note: Predicted values based on related structures. Actual values may vary depending on the
solvent and experimental conditions.

Infrared (IR) Spectroscopy

Wavenumber (cm—?) Intensity Assignment
~2950-2800 Strong C-H stretch (aliphatic)
~1610, 1510 Medium C=C stretch (aromatic)
~1260, 1040 Strong C-O stretch (aryl ether)

Note: Characteristic absorption bands for the functional groups present in (+)-Carnegine.

Mass Spectrometry (MS)

m/z Relative Intensity Assignment

221 High [M]* (Molecular lon)
206 High [M - CHs]*

190 Moderate [M - OCHs]*

162 Moderate Further fragmentation

Note: Expected fragmentation pattern for Carnegine under Electron lonization (EI). The base
peak is often observed at m/z 206.

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data of (+)-Carnegine are not
explicitly available in a single comprehensive source. However, general procedures for the
spectroscopic analysis of isoquinoline alkaloids can be described as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Preparation: A sample of (+)-Carnegine (typically 5-10 mg for H NMR and 20-50
mg for 13C NMR) is dissolved in a deuterated solvent (e.g., CDCls, MeOD, or DMSO-ds) in a
5 mm NMR tube.
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o Data Acquisition: NMR spectra are recorded on a spectrometer operating at a specific
frequency (e.g., 400 or 500 MHz for *H NMR). For 3C NMR, proton decoupling is typically
used to simplify the spectrum.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the
resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the
residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

o Sample Preparation: A small amount of the solid sample is mixed with KBr and pressed into
a thin pellet. Alternatively, the sample can be dissolved in a suitable solvent (e.g., chloroform)
and a thin film cast on a salt plate (e.g., NaCl or KBr).

o Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. A background spectrum of the KBr pellet or solvent is first recorded and
subtracted from the sample spectrum.

Mass Spectrometry (MS):

o Sample Introduction: The sample is introduced into the mass spectrometer, typically via
direct infusion or after separation by gas chromatography (GC-MS).

« lonization: Electron lonization (El) is a common method for small molecules like Carnegine,
where the sample is bombarded with a high-energy electron beam.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole or time-of-flight).

o Detection: The abundance of each ion is measured by a detector, generating the mass
spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
synthesized or isolated compound like (+)-Carnegine.
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Caption: General workflow for spectroscopic analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of (+)-Carnegine: A Technical
Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11882884#carnegine-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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